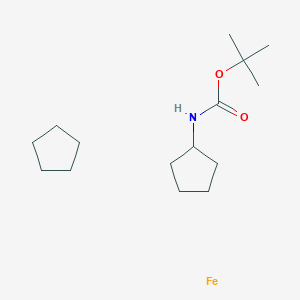
tert-butyl N-cyclopentylcarbamate;cyclopentane;iron
Description
tert-Butyl N-cyclopentylcarbamate;cyclopentane;iron is a complex compound that combines the properties of tert-butyl N-cyclopentylcarbamate, cyclopentane, and iron
Properties
Molecular Formula |
C15H29FeNO2 |
|---|---|
Molecular Weight |
311.24 g/mol |
IUPAC Name |
tert-butyl N-cyclopentylcarbamate;cyclopentane;iron |
InChI |
InChI=1S/C10H19NO2.C5H10.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h8H,4-7H2,1-3H3,(H,11,12);1-5H2; |
InChI Key |
KJCMFULVSYJJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-cyclopentylcarbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-cyclopentylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-cyclopentylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with iron makes it useful in metalloprotein studies .
Medicine
In medicine, tert-butyl N-cyclopentylcarbamate derivatives are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, offering possibilities for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-cyclopentylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with iron, which may influence the activity of metalloproteins. The pathways involved include binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-cyclopentylcarbamate
- Cyclopentane
- Iron complexes
Uniqueness
The uniqueness of tert-butyl N-cyclopentylcarbamate;cyclopentane;iron lies in its combined properties. The presence of tert-butyl and cyclopentyl groups, along with iron, provides a versatile platform for various chemical reactions and applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


